3-(1-Benzyl-1H-pyrazol-4-YL)aniline
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Overview
Description
3-(1-Benzyl-1H-pyrazol-4-YL)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an aniline group attached to position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the condensation of 4-amino-1-benzylpyrazole with aniline under specific reaction conditions. One common method involves the use of a catalyst such as sodium acetate at room temperature. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
3-(1-Benzyl-1H-pyrazol-4-YL)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound can induce apoptosis through the activation of p53-mediated pathways. It may also interact with other cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the benzyl group at position 1.
3-(1-Benzyl-1H-pyrazol-4-yl)phenol: Similar structure but has a phenol group instead of an aniline group
Uniqueness
3-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both the benzyl and aniline groups enhances its potential for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H15N3 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-(1-benzylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C16H15N3/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h1-10,12H,11,17H2 |
InChI Key |
OFUOIYRFBKDMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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